molecular formula C30H36N2O2 B12370073 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate

Cat. No.: B12370073
M. Wt: 456.6 g/mol
InChI Key: IHSIYGGLCITSPM-UHFFFAOYSA-N
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Description

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate is a compound known for its applications in the field of fluorescent dyes. It is a derivative of indole, a structure that is widely recognized for its diverse biological and clinical applications.

Preparation Methods

The synthesis of 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate typically involves the reaction of indole derivatives with hexanoic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter its structure, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Fluorescent Labeling: It is used as a fluorescent dye for labeling biomolecules, such as proteins, peptides, and nucleic acids.

    Imaging: It is used in imaging techniques to visualize biological processes.

    Diagnostics: It is used in diagnostic assays to detect specific biomolecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to bind to specific molecular targets. The fluorescent properties of the compound allow it to be used in imaging and diagnostic applications. The molecular pathways involved include the interaction of the compound with specific biomolecules, leading to the emission of fluorescence.

Comparison with Similar Compounds

Similar compounds to 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate include other indole derivatives and fluorescent dyes such as Cy3 NHS ester, Alexa Fluor 546, and DyLight 549. These compounds share similar fluorescent properties but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its specific structure, which provides distinct fluorescent characteristics.

Properties

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate

InChI

InChI=1S/C30H36N2O2/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34/h8-11,13-19H,6-7,12,20-21H2,1-5H3

InChI Key

IHSIYGGLCITSPM-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C

Origin of Product

United States

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